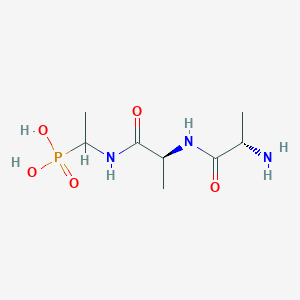
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an alanyl group and a phosphonoethyl group attached to an alaninamide backbone. This compound is of interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the use of protected amino acids and phosphonoethyl derivatives. The reaction conditions often require the use of coupling agents such as carbodiimides to facilitate the formation of peptide bonds. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the correct assembly of the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently produce the compound by sequentially adding amino acids and other necessary reagents under controlled conditions. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phosphonoethyl derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes through its unique chemical structure.
Comparison with Similar Compounds
L-Alanyl-N-(1-phosphonoethyl)-L-alaninamide can be compared with other similar compounds, such as:
L-Alanyl-L-alaninamide: Lacks the phosphonoethyl group, which may result in different chemical and biological properties.
N-(1-Phosphonoethyl)-L-alaninamide: Lacks the alanyl group, which may affect its reactivity and interactions with molecular targets.
L-Alanyl-N-(1-phosphonoethyl)-L-phenylalaninamide: Contains a phenylalanine residue instead of alanine, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
Properties
CAS No. |
60778-50-9 |
|---|---|
Molecular Formula |
C8H18N3O5P |
Molecular Weight |
267.22 g/mol |
IUPAC Name |
1-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C8H18N3O5P/c1-4(9)7(12)10-5(2)8(13)11-6(3)17(14,15)16/h4-6H,9H2,1-3H3,(H,10,12)(H,11,13)(H2,14,15,16)/t4-,5-,6?/m0/s1 |
InChI Key |
YRVLXUKRIFZZRC-HVYQYDHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




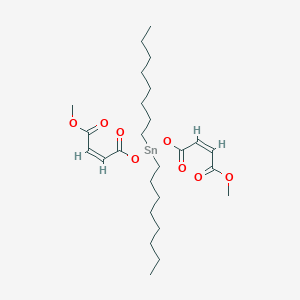
![Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, 2-phenyl-](/img/structure/B14607181.png)

![(8R,9S,10R,13S,14S,17S)-3,10,13-trimethyl-2,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14607186.png)

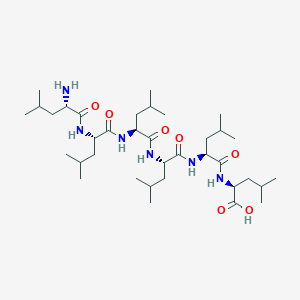

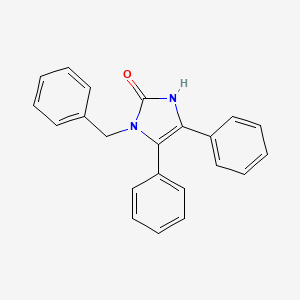
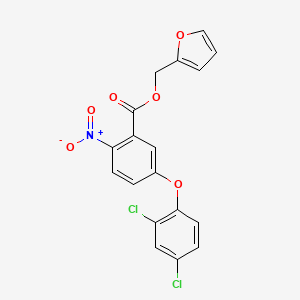

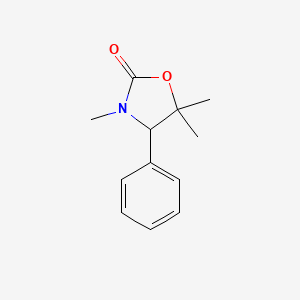
![4-[(Hexylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14607226.png)
